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molecular formula C13H8FNO2 B028489 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione CAS No. 152121-41-0

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione

Cat. No. B028489
M. Wt: 229.21 g/mol
InChI Key: PWXKRICWMZJIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214830B1

Procedure details

A solution of selenium dioxide (4.82 g, 43.4 mmol) in H2O (20 mL) was added to a solution of 1-(4-fluorophenyl)-2-(4-pyridyl)-2-ethanone (9.33 g, 43.4 mmol) in dioxane (100 mL) and the resulting mixture was heated at reflux for 2 h. This mixture was concentrated in vacuo, triturated with ethyl acetate and filtered. The residue was purified by column chromatography using ethyl acetate/hexane (1:1) as an eluent to give 1-(4-fluorophenyl)-2-(4-pyridyl)-1,2-ethandione. A mixture of ammonium acetate (25.25 g, 0.328 mol) and hexamethylenetetraamine (9.18 g, 65.5 mmol) was added to a solution of the isolated dione dissolved in acetic acid (150 mL). This mixture was stirred at 80° C. for 2 h, poured into concentrated ammonium hydroxide (200 mL) and the resulting precipitate was filtered, washed with H2O and dried to give the title compound as a solid: mp 242-44.3° C.; MS 240 (MH+).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[O:13])=[CH:7][CH:6]=1>O.O1CCOCC1>[F:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:2])[C:12]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[O:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4.82 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
9.33 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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